molecular formula C17H19N3O3S B3602595 Benzenesulfonamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl-

Benzenesulfonamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl-

Cat. No.: B3602595
M. Wt: 345.4 g/mol
InChI Key: HVGVNYJRZJHYBS-UHFFFAOYSA-N
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Description

The compound “PMID25408830C2” is a synthetic organic molecule known for its significant biological activity. It is classified as a ligand and has been studied for its potential therapeutic applications. The compound’s structure includes a benzimidazole core, which is a common motif in medicinal chemistry due to its versatile biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID25408830C2” involves multiple steps, starting with the preparation of the benzimidazole core. The core is typically synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Industrial Production Methods: Industrial production of “PMID25408830C2” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Reaction conditions are carefully controlled to ensure consistency and efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the benzimidazole core.

    Reduction: Reduction reactions can modify the functional groups attached to the core.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole derivatives with various functional groups, while substitution reactions can introduce halogens or nitro groups .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. It binds to enzymes and receptors, modulating their activity. The exact pathways involved depend on the biological context, but common targets include kinases and transcription factors. These interactions can lead to changes in cellular signaling and gene expression, ultimately affecting various physiological processes .

Comparison with Similar Compounds

Uniqueness: “PMID25408830C2” stands out due to its specific combination of functional groups, which confer unique biological properties. Its ability to interact with multiple targets makes it a versatile compound for research and therapeutic applications .

Properties

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11-5-8-16(12(2)9-11)24(22,23)18-13-6-7-14-15(10-13)20(4)17(21)19(14)3/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGVNYJRZJHYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl-
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Benzenesulfonamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl-
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Benzenesulfonamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl-
Reactant of Route 4
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Benzenesulfonamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl-
Reactant of Route 5
Reactant of Route 5
Benzenesulfonamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl-
Reactant of Route 6
Reactant of Route 6
Benzenesulfonamide, N-(2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2,4-dimethyl-

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